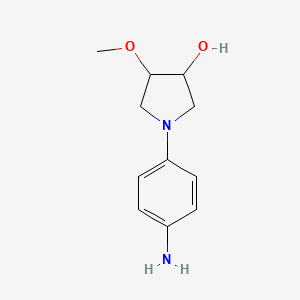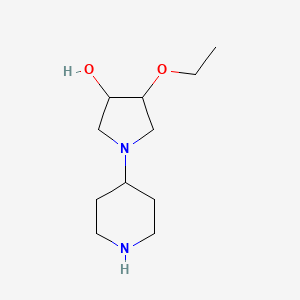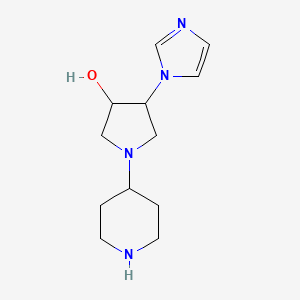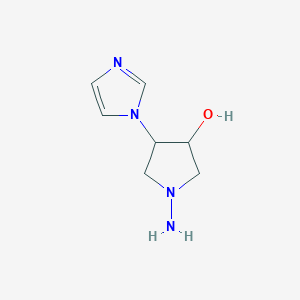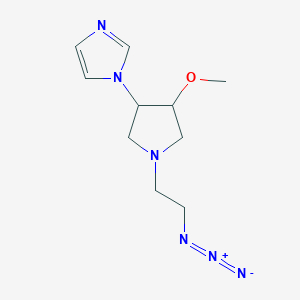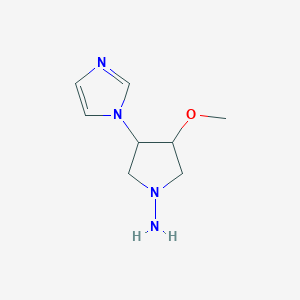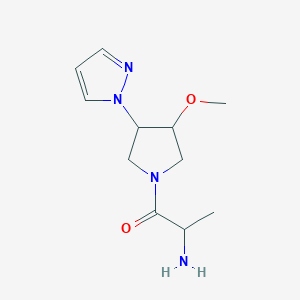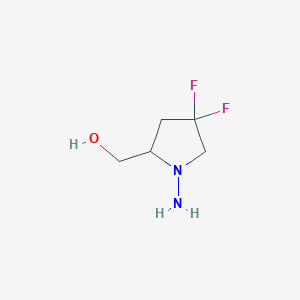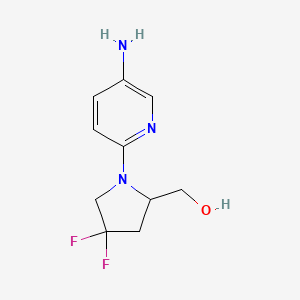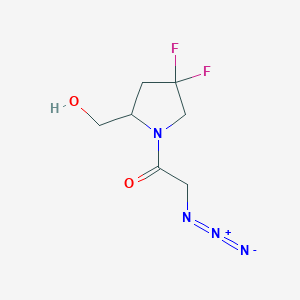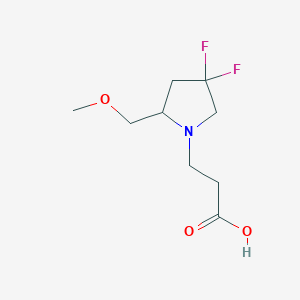![molecular formula C9H9N3O3 B1493230 3-(4,6-ジオキソヘキサヒドロピロロ[3,4-c]ピロール-2(1H)-イル)-3-オキソプロパンニトリル CAS No. 1866647-09-7](/img/structure/B1493230.png)
3-(4,6-ジオキソヘキサヒドロピロロ[3,4-c]ピロール-2(1H)-イル)-3-オキソプロパンニトリル
概要
説明
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a fascinating organic compound Structurally, it belongs to the class of heterocyclic compounds containing a pyrrolopyrrole core
科学的研究の応用
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and enzymes.
Medicine: Explored for its therapeutic potential, particularly in drug discovery and development.
Industry: Employed in the development of novel materials with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile can be approached through multi-step organic reactions. One common method involves the initial formation of the pyrrolopyrrole ring system through a cyclization reaction. Key reagents such as ketones, nitriles, and catalysts may be employed, with optimal conditions including specific temperatures and solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would likely involve batch processing techniques. Reactors designed to maintain stringent temperature controls and ensure high yields through continuous monitoring and adjustment of reaction parameters could be utilized.
化学反応の分析
Types of Reactions: The compound is known to undergo several types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might employ reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions could be facilitated by using halogens or other nucleophiles under suitable conditions.
Major Products: The reactions yield a variety of products depending on the reagents and conditions used. For instance, oxidation might lead to the formation of carboxylic acids, while reduction could produce corresponding alcohols or amines.
作用機序
The precise mechanism by which this compound exerts its effects can involve multiple pathways:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity. For example, binding to active sites on enzymes can inhibit or activate biochemical pathways.
Pathways Involved: It might influence metabolic pathways, signaling cascades, or gene expression processes. The exact pathways would depend on the context in which the compound is used.
類似化合物との比較
3-(4,6-Dioxopyrrolidin-3-yl)-3-oxopropanenitrile
3-(1H-Pyrrolo[3,4-c]pyrrol-1-yl)-3-oxopropanenitrile
3-(4,6-Dioxotetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Conclusion
3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a compound of considerable interest within scientific research and industrial applications. Its synthesis, reactivity, and unique structural attributes provide ample opportunities for further exploration and utilization across various fields.
特性
IUPAC Name |
3-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-2-1-7(13)12-3-5-6(4-12)9(15)11-8(5)14/h5-6H,1,3-4H2,(H,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAUVAOADFGAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CC#N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493148.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
